CE2 Inhibitory Potency: 1-(4-Methoxybenzo[d]thiazol-2-yl)urea Achieves Nanomolar IC₅₀ in Human Liver Microsomes
1-(4-Methoxybenzo[d]thiazol-2-yl)urea inhibits human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM in human liver microsomes using fluorescein diacetate as substrate [1]. In the same assay system, the compound displays a competitive inhibition mechanism with a Ki of 42 nM [1]. For context, the clinically used CE2 inhibitor loperamide was reported as CE2-selective but at substantially higher concentrations; the glycyrrhetinic acid-derived compound 15 (the most optimized analog in the Zou et al. series) achieved an IC₅₀ of 20 nM (0.02 μM) against recombinant hCE2, placing 1-(4-methoxybenzo[d]thiazol-2-yl)urea in the same potency tier as one of the most potent synthetic CE2 inhibitors reported to date [2].
| Evidence Dimension | CE2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM (CE2, human liver microsomes, fluorescein diacetate substrate) |
| Comparator Or Baseline | Compound 15 (glycyrrhetinic acid derivative): IC₅₀ = 20 nM (recombinant hCE2); Loperamide: selective CE2 inhibitor at μM concentrations |
| Quantified Difference | Equipotent to the most potent synthetic CE2 inhibitor (compound 15); orders of magnitude more potent than loperamide |
| Conditions | Human liver microsomes; fluorescein diacetate probe substrate; 10 min preincubation; 30 min measurement by LC-UV analysis |
Why This Matters
For researchers developing CE2-targeted assays or studying irinotecan-induced delayed diarrhea, this compound provides a well-characterized, nanomolar-potency tool inhibitor directly comparable in potency to the best-in-class synthetic CE2 inhibitors.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603). IC₅₀: 20 nM (CE2); Ki: 42 nM (competitive). Assay: Inhibition of CE2 in human liver microsomes using fluorescein diacetate, preincubation 10 min, measurement by LC-UV. Dalian Institute of Chemical Physics / ChEMBL. View Source
- [2] Zou LW, Li YG, Wang P, Zhou K, Hou J, Jin Q, Hao DC, Ge GB, Yang L. Design, synthesis, and structure-activity relationship study of glycyrrhetinic acid derivatives as potent and selective inhibitors against human carboxylesterase 2. Eur J Med Chem. 2016;112:280-288. PMID: 26900660. View Source
